1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAXGWUKTWXWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted amides with appropriate reagents under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. For example, the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine-2,4-dione in the presence of a suitable catalyst can yield the desired compound .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The pharmacological and physicochemical properties of 1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,4-dione can be contextualized against related pyrrolidine-dione and pyridine derivatives:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The -CF₃ group in this compound increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
- Metabolic Stability : Fluorinated compounds resist oxidative metabolism, prolonging half-life in vivo .
- Electron Effects: Nitro (-NO₂) and hydroxyl (-OH) substituents (e.g., in 1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,4-dione) improve binding to enzymes like acetylcholinesterase via electron withdrawal or hydrogen bonding .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery. This article explores its biological activity, focusing on enzyme inhibition, pharmacological applications, and structure-activity relationships (SAR).
Target Enzymes
Pyrrolidine derivatives, including this compound, have been shown to interact with various enzymes, notably carbonic anhydrase. This interaction can disrupt physiological processes such as fluid balance and respiration by inhibiting enzyme activity.
Mode of Action
The compound's mechanism involves enzyme inhibition, which affects biochemical pathways within the cell. The inhibition of carbonic anhydrase can lead to alterations in pH regulation and respiratory function.
Pharmacological Applications
This compound has potential therapeutic applications across various fields:
- Anticonvulsant Activity : Research indicates that compounds with similar structures exhibit significant anticonvulsant properties in animal models. For instance, studies have shown that certain derivatives protect against seizures in models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test .
- Anti-inflammatory Effects : The compound has been implicated in anti-inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial for developing anti-inflammatory drugs .
- Cancer Treatment : Its structural features suggest potential applications in targeting cancer cells. The incorporation of fluorinated groups often leads to enhanced biological activity and selectivity towards cancerous tissues .
Case Studies
Several studies have evaluated the biological activity of pyrrolidine derivatives:
- In one study, a series of pyrrolidine-2,5-dione derivatives were synthesized and tested for their anticonvulsant properties. Compounds containing trifluoromethyl groups exhibited enhanced efficacy compared to their non-fluorinated counterparts .
- Another study highlighted the synthesis of new compounds based on the pyrrolidine scaffold, which showed promising results in both anticonvulsant and anti-inflammatory assays. The most effective compounds demonstrated significant protection against seizures at specific dosages .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that:
- Fluorination : The presence of the trifluoromethyl group is crucial for enhancing biological activity. It provides metabolic stability and increases lipophilicity, facilitating better central nervous system (CNS) penetration .
- Substituent Effects : Variations in substituents on the phenyl ring can significantly influence the compound's biological profile. For example, different substitutions have been linked to varying degrees of anticonvulsant potency and selectivity for target receptors .
Comparative Analysis
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Anticonvulsant, Anti-inflammatory | Enhanced lipophilicity due to trifluoromethyl group |
| Pyrrolidine-2,5-dione | Moderate Anticonvulsant | Lacks trifluoromethyl group; different activity |
| Pyrrolidine derivatives with varied substitutions | Variable | Structure modifications lead to diverse activities |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione?
The synthesis typically involves multi-step reactions, including cyclization of precursor amines or carbonyl compounds. For example, cyclization of 4-(trifluoromethyl)aniline derivatives with diketene or its analogs under basic conditions can yield the pyrrolidine-2,4-dione scaffold. Purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying substituent positions and fluorine environments. Infrared (IR) spectroscopy confirms carbonyl stretching (~1700–1750 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>98%), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How are pyrrolidine-2,4-dione derivatives typically screened for biological activity?
In vitro assays evaluate antimicrobial, anti-inflammatory, or enzyme-inhibitory properties. For example:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Structure-activity relationships (SARs) are established by modifying substituents on the phenyl or pyrrolidine rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during synthesis?
Key parameters include:
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions. Experimental design tools like Design of Experiments (DoE) can systematically optimize these variables .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
Discrepancies in NMR or IR spectra may arise from conformational flexibility or impurities. Solutions include:
Q. How do computational methods enhance mechanistic understanding of this compound’s reactivity?
Density Functional Theory (DFT) studies model reaction pathways, such as cyclization barriers or fluorine substituent effects on electron density. Molecular docking simulations predict binding modes to biological targets (e.g., enzymes), guiding rational drug design .
Q. What are the challenges in studying the compound’s stability under varying pH and temperature?
Accelerated stability studies (40°C/75% RH) identify degradation products. For example:
- Hydrolysis : The dione ring may hydrolyze to carboxylic acids under acidic conditions.
- Photodegradation : UV exposure can cleave the trifluoromethyl-phenyl bond. Stabilization strategies include lyophilization or formulation with antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
